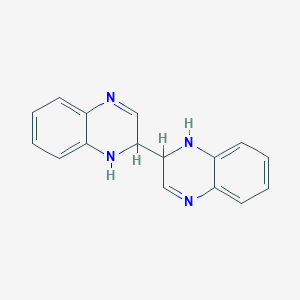
1,1',2,2'-Tetrahydro-2,2'-biquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline is an organic compound with a unique structure consisting of two quinoxaline rings connected by a tetrahydro bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the substituents. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Quinoxaline: A simpler structure with one quinoxaline ring.
Dihydroquinoxaline: A partially reduced form of quinoxaline.
Biquinoxaline: Similar to 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline but without the tetrahydro bridge.
Uniqueness: 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline is unique due to its tetrahydro bridge, which imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
106831-24-7 |
|---|---|
Formule moléculaire |
C16H14N4 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
2-(1,2-dihydroquinoxalin-2-yl)-1,2-dihydroquinoxaline |
InChI |
InChI=1S/C16H14N4/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16/h1-10,15-16,19-20H |
Clé InChI |
PKEYRLTZVIRZQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(C=N2)C3C=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















